4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid
Description
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O7S/c14-10-4-2-8(6-11(10)16(20)21)24(22,23)15-7-1-3-9(13(18)19)12(17)5-7/h1-6,15,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTOUPDTFMIEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169804 | |
| Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328028-09-7 | |
| Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328028-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid typically involves multiple steps:
Nitration and Chlorination: The starting material, benzenesulfonyl chloride, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro group.
Sulfonylation: The intermediate product is then reacted with 2-hydroxy-benzoic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by sulfonylation in specialized reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Esterification: The hydroxy group can react with acids to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Substitution: Products with different substituents replacing the chloro or nitro groups.
Reduction: Amino derivatives of the original compound.
Esterification: Esterified versions of the compound with various alkyl or aryl groups.
Scientific Research Applications
Anti-inflammatory Potential
Recent studies have highlighted the compound's role as an inhibitor of the enzyme 15-lipoxygenase, which is implicated in inflammatory processes. By inhibiting this enzyme, the compound may help reduce inflammation associated with various diseases, including atherosclerosis. A patent (US6268387B1) outlines its use in treating inflammatory diseases and suggests that compounds like this one can prevent or reduce the severity of atherosclerosis by modulating lipid metabolism and inflammatory responses .
Atherosclerosis Treatment
The accumulation of lipid-laden macrophages in arterial walls leads to atherosclerosis, a condition characterized by plaque formation. The compound's ability to inhibit monocyte chemotaxis and lipoxygenase activity positions it as a promising candidate for therapeutic interventions aimed at preventing the progression of atherosclerotic lesions .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or specificity towards certain targets. For instance, modifications to the sulfonamide group can yield compounds with improved pharmacokinetic properties or reduced toxicity profiles .
Case Study 1: Inhibition of Lipoxygenase
In vitro studies demonstrated that 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid effectively inhibits the activity of lipoxygenase enzymes. This inhibition was quantified using enzyme assays, showing a significant reduction in product formation compared to control samples . Such findings support its potential use in managing conditions where lipoxygenase activity contributes to pathophysiology.
Case Study 2: Effects on Monocyte Migration
Research has indicated that this compound can significantly reduce monocyte migration in response to inflammatory stimuli. This was assessed using transwell migration assays where monocytes exposed to the compound showed decreased migration rates compared to untreated controls . This property is particularly relevant for conditions such as cardiovascular diseases where monocyte infiltration into tissues exacerbates inflammation.
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid exerts its effects depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, altering biochemical pathways.
Chemical Reactions: Acts as a reactive intermediate, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Analysis:
Positional Isomerism Drives Target Specificity :
- The target compound’s C4 sulfonamide substitution is critical for binding to the mitochondrial citrate carrier, while its C2 hydroxy group enhances acidity and solubility .
- In contrast, the positional isomer CTPI-2 (sulfonamide at C2) shifts activity toward acetylcholinesterase inhibition, demonstrating how substituent placement dictates target engagement .
Functional Group Contributions :
- Nitro and Chloro Groups : The electron-withdrawing nitro group in the target compound enhances binding affinity to CIC by stabilizing charge interactions. The chloro group increases lipophilicity, aiding membrane penetration .
- Hydroxy vs. Sulfonamide : Simple hydroxybenzoic acids (e.g., salicylic acid) lack the sulfonamide group, resulting in weaker enzyme inhibition (KI in mM range) compared to the target compound’s µM-level activity .
Metabolic and Synthetic Versatility: Unlike 4-hydroxybenzoic acid, which is metabolized by microbes like Bovatus , the target compound’s complex structure resists degradation, making it suitable for prolonged therapeutic action. Derivatives like 4-(ferrocenylmethylimino)-2-hydroxy-benzoic acid prioritize material science applications (e.g., NLO thin films) over biological activity .
Biological Activity
4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid, also known as CDNBA, is a sulfonamide derivative characterized by its unique molecular structure. Its chemical formula is with a molar mass of 372.74 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of cytotoxicity and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H9ClN2O7S |
| Molar Mass | 372.74 g/mol |
| Density | 1.747 g/cm³ (predicted) |
| Boiling Point | 598.8 °C (predicted) |
| pKa | 2.77 (predicted) |
Cytotoxicity Studies
Research has demonstrated that CDNBA exhibits significant cytotoxic effects. A study involving the protozoan Tetrahymena pyriformis revealed that the compound has a median effective concentration (EC50) of approximately 104.47 µM in buffered solutions, indicating a substantial impact on cellular proliferation .
- Cytotoxicity Assays : The compound's toxicity was assessed under varying pH conditions:
The mechanism underlying the cytotoxic effects of CDNBA appears to be linked to its ability to alter the pH of the surrounding environment, which subsequently affects cellular integrity and function. The compound's photolysis products have been shown to increase toxicity over time, indicating that irradiation may enhance its harmful effects on biological systems .
Case Studies and Research Findings
- Toxicological Assessment : A comprehensive study assessed the physicochemical and toxicological properties of CDNBA, highlighting its environmental persistence and potential risks associated with its use as an industrial contaminant. The findings emphasized the need for careful handling and disposal due to its cytotoxic nature .
- Ecotoxicity Tests : In ecotoxicological evaluations, CDNBA demonstrated acute toxicity towards aquatic organisms, reinforcing concerns about its environmental impact .
- Photolytic Degradation : Research indicated that UV irradiation of CDNBA solutions leads to the formation of more toxic photolysis products, which further complicates risk assessments for this compound in environmental contexts .
Q & A
Q. What are the established synthetic routes for 4-(4-Chloro-3-nitro-benzenesulfonylamino)-2-hydroxy-benzoic acid, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : Synthesis involves sulfonylation of 2-hydroxybenzoic acid derivatives with 4-chloro-3-nitrobenzenesulfonyl chloride. Critical steps:
- Maintain reaction temperature at 0–5°C to suppress side reactions (e.g., hydrolysis of sulfonyl chloride).
- Use anhydrous solvents (e.g., dichloromethane) and a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts .
- Purify via recrystallization using ethanol/water mixtures (70:30 v/v) to remove unreacted sulfonyl chloride.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% trifluoroacetic acid (60:40 v/v). Retention time: ~8.2 minutes .
- NMR : Key signals include a singlet for the hydroxybenzoic acid proton (δ 12.8 ppm, broad) and a doublet for the sulfonamide NH (δ 10.2 ppm) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 415.2 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in amber glass vials to prevent photodegradation. Desiccate to avoid hygroscopic decomposition .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential HCl gas release during synthesis .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?
- Methodological Answer :
- Stepwise Optimization :
Use a slow addition rate (<0.5 mL/min) of sulfonyl chloride to prevent local overheating.
Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1); Rf = 0.45 for product .
- Scale-Up : Transition from batch to flow chemistry for better temperature control and reduced side products .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Validation :
- Compare enzymatic inhibition (e.g., COX-2 assay) with cell-based anti-inflammatory activity (e.g., IL-6 suppression in macrophages).
- Control for solvent effects (e.g., DMSO ≤0.1% in cell assays) and cellular permeability differences using logP calculations (target logP: 2.5–3.5) .
- Meta-Analysis : Apply hierarchical Bayesian modeling to integrate dose-response data from heterogeneous studies and identify outliers .
Q. What experimental strategies are recommended to assess the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis: Incubate at pH 4, 7, and 9 (25°C) for 48 hours; analyze by LC-MS for nitro-group reduction products.
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solution; monitor sulfonamide bond cleavage .
- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna to determine bioconcentration factors (BCF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
